molecular formula C21H18BrClN2O3S B7703930 2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-(3-CHLOROPHENYL)ACETAMIDE

2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-(3-CHLOROPHENYL)ACETAMIDE

Cat. No.: B7703930
M. Wt: 493.8 g/mol
InChI Key: ZCDZFNPYLQYKMZ-UHFFFAOYSA-N
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Description

2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-(3-CHLOROPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of benzyl, bromobenzene, and chlorophenyl groups in its structure suggests potential biological activity and utility in various chemical reactions.

Properties

IUPAC Name

2-[benzyl-(4-bromophenyl)sulfonylamino]-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrClN2O3S/c22-17-9-11-20(12-10-17)29(27,28)25(14-16-5-2-1-3-6-16)15-21(26)24-19-8-4-7-18(23)13-19/h1-13H,14-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDZFNPYLQYKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-(3-CHLOROPHENYL)ACETAMIDE typically involves multiple steps:

    Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 4-bromobenzenesulfonyl chloride with benzylamine to form N-benzyl-4-bromobenzenesulfonamide.

    Acylation Reaction: The intermediate is then reacted with 3-chlorophenylacetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The bromine atom in the 4-bromobenzene ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate can be used under basic conditions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as an antimicrobial agent due to the sulfonamide group.

    Medicine: Investigation as a potential drug candidate for various diseases.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In the context of antimicrobial activity, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.

    N-(4-Bromophenyl)acetamide: A related compound with a simpler structure.

Uniqueness

2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-(3-CHLOROPHENYL)ACETAMIDE is unique due to the presence of multiple functional groups, which can confer a range of biological activities and chemical reactivity. The combination of benzyl, bromobenzene, and chlorophenyl groups makes it a versatile compound for various applications.

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